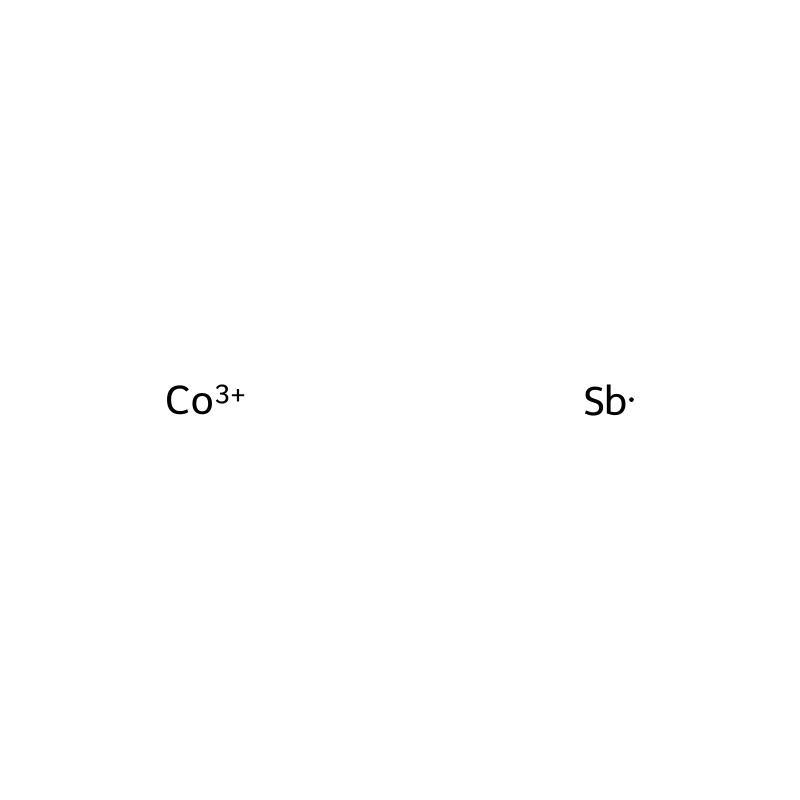Cobalt antimonide
CoSb+3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CoSb+3
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intriguing Thermoelectric Properties
The desirable properties for a thermoelectric material include high electrical conductivity, high thermopower (Seebeck coefficient), and low thermal conductivity. Research has shown that CoSb₃ exhibits promising characteristics in these areas [].
- Electrical conductivity: Cobalt antimonide possesses good electrical conductivity, allowing for efficient charge carrier transport within the material [].
- Thermopower: This material also demonstrates a high thermopower, which signifies a large voltage generated per unit temperature difference [].
- Thermal conductivity: While CoSb₃ offers good electrical properties, a major challenge lies in its relatively high thermal conductivity []. This can hinder its thermoelectric efficiency, as it allows heat to easily flow through the material, reducing the temperature gradient needed for electricity generation.
Research Focus: Overcoming Challenges
Despite its potential, scientific research is actively addressing the limitations of CoSb₃ for practical thermoelectric applications.
- Improving thermal stability: A significant hurdle is the material's susceptibility to oxidation at elevated temperatures []. Research efforts are underway to develop protective coatings or dopants to enhance its thermal stability and prevent degradation during operation [].
- Reducing thermal conductivity: Scientists are exploring strategies to decrease the thermal conductivity of CoSb₃. This might involve creating nanostructured forms of the material or introducing defects that scatter heat-carrying phonons [].
Cobalt antimonide, a compound with the formula CoSb, is an intermetallic compound that exhibits unique electronic and thermoelectric properties. It is composed of cobalt and antimony in a 1:1 ratio, forming a crystal structure that can vary based on synthesis conditions. Cobalt antimonide is notable for its potential applications in thermoelectric devices, where it can convert temperature differences into electrical voltage and vice versa. The compound can exist in several phases, including CoSb and CoSb3, each with distinct properties relevant to various applications.
Cobalt antimonide is likely to exhibit similar health hazards as its constituent elements, cobalt and antimony.
- Toxicity: Cobalt is a known respiratory irritant and can cause lung damage upon inhalation. Antimony exposure can also cause respiratory problems and gastrointestinal issues.
- Flammability: Not flammable.
- Reactivity: Reacts with oxygen at high temperatures.
Safety Precautions:
- Handle the compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirators, especially when handling powders.
- Ensure proper ventilation when working with cobalt antimonide.
- Follow recommended disposal procedures for cobalt and antimony compounds.
In addition to oxidation, cobalt antimonide can participate in various reduction reactions, especially in the presence of reducing agents like hydrogen or carbon monoxide. These reactions are crucial in the synthesis of cobalt antimonide from its elemental components.
Research on the biological activity of cobalt antimonide is limited but indicates potential toxicity. Cobalt compounds are known to exhibit genotoxic and carcinogenic properties; thus, cobalt antimonide may also pose similar risks . The acute toxicity of cobalt antimonide has been highlighted, showing harmful effects if ingested or inhaled . Further studies are necessary to fully understand its biological implications and mechanisms of action.
Cobalt antimonide can be synthesized using various methods:
- Solid-State Reaction: This method involves mixing cobalt and antimony powders and heating them at high temperatures (around 600 °C) under inert atmospheres.
- Solvothermal Synthesis: This technique employs solvents (often water) under controlled temperature and pressure conditions to produce nanosized cobalt antimonide structures .
- Chemical Vapor Deposition: This method allows for the deposition of cobalt and antimony onto substrates to form thin films of cobalt antimonide.
- Melt Spinning: In this method, molten cobalt and antimony are rapidly cooled to form a solid alloy.
These synthesis techniques influence the morphology and crystalline structure of the resulting cobalt antimonide, affecting its properties.
Interaction studies involving cobalt antimonide focus on its behavior in various environments. Research indicates that its interaction with aqueous systems can lead to complex formation with ions present in solution. For instance, cobalt ions can form complexes that affect their mobility and bioavailability in environmental contexts . Understanding these interactions is crucial for assessing the environmental impact of cobalt antimonide.
Cobalt antimonide shares similarities with several other intermetallic compounds. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Unique Properties |
|---|---|---|
| Cobalt Antimonide | CoSb | Excellent thermoelectric properties; used in devices |
| Nickel Antimonide | NiSb | Exhibits half-metallic behavior; potential for spintronics |
| Iron Antimonide | FeSb | Known for its magnetic properties; used in sensors |
| Bismuth Antimonide | BiSb | Notable for low thermal conductivity; used in thermoelectrics |
Cobalt antimonide stands out due to its balance of electrical conductivity and thermoelectric efficiency, making it particularly valuable for energy conversion applications.
GHS Hazard Statements
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Environmental Hazard







